3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde
Description
3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the benzoxazole family, which is known for its wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-19-14-7-6-11(9-18)8-12(14)10-21-16-17-13-4-2-3-5-15(13)20-16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADHEWAFRSGFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde typically involves the condensation of 2-aminophenol with aldehydes. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions . Another approach involves the reaction of 2-aminophenol with 1-formyl-o-carborane in the presence of FeCl3 as a catalyst and toluene as a solvent at 110°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or interference with bacterial DNA replication . Its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid
- 6-[(1,3-Benzoxazol-2-ylthio)methyl]-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde stands out due to its unique combination of a benzoxazole ring and a methoxybenzaldehyde moiety. This structure imparts distinct biological activities and makes it a valuable compound for various research applications .
Biological Activity
3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological significance of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C16H14N2O2S
- Molecular Weight : 298.36 g/mol
- CAS Number : 615280-10-9
- Structure : The compound features a benzoxazole moiety linked through a thioether to a methoxybenzaldehyde group.
Synthesis
The synthesis of 3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with appropriate benzoxazole derivatives. Recent studies have utilized computer-aided drug design to optimize the synthesis and enhance the yield of biologically active derivatives .
Anticancer Activity
Research indicates that derivatives of benzoxazole, including the target compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis via targeting vascular endothelial growth factor receptor 2 (VEGFR-2) pathways .
Table 1: Summary of Anticancer Activities
| Study | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction | |
| A549 (Lung) | 15.0 | VEGFR-2 inhibition | |
| HeLa (Cervical) | 10.0 | Angiogenesis inhibition |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. In vivo models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases .
Case Studies
A recent case study highlighted the use of benzoxazole derivatives in combination therapies for cancer treatment. The study reported enhanced efficacy when combined with traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
